

What is the mechanism of Lys-CoA-Tat inhibition of p300?

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Compound of Interest

Compound Name: **Lys-CoA-Tat**

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An In-depth Technical Guide to the Mechanism of **Lys-CoA-Tat** Inhibition of p300

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase p300 (also known as EP300 or KAT3B) and its close paralog, CREB-binding protein (CBP), are master transcriptional coactivators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.^{[1][2]} They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ϵ -amino group of lysine residues on histone tails and other non-histone proteins.^[3] This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure and transcriptional activation.^[4] Given their central role in gene regulation, the aberrant activity of p300/CBP has been implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic intervention.^{[5][6]}

One of the most potent and specific tools developed to probe the function of p300/CBP is **Lys-CoA-Tat**. This engineered inhibitor combines the potent, selective inhibitory action of Lys-CoA with a cell-penetrating peptide (the Tat peptide from HIV-1) to enable its use in cellular contexts.^[7] This guide provides a detailed examination of the molecular mechanism by which **Lys-CoA-Tat** inhibits p300, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Catalytic Mechanism of p300: A "Hit-and-Run" Model

To understand the inhibition by Lys-CoA, one must first appreciate the unique catalytic mechanism of p300. Unlike other histone acetyltransferase (HAT) families that employ either a classic ternary complex or a ping-pong mechanism, p300 utilizes a Theorell-Chance, or "hit-and-run," catalytic mechanism.[\[1\]](#)[\[3\]](#)[\[8\]](#)

In this model:

- Acetyl-CoA Binding: The reaction is initiated by the tight binding of the cofactor, acetyl-CoA, into a deep tunnel within the p300 HAT domain.[\[3\]](#)[\[8\]](#)
- Substrate Association: The protein substrate (e.g., a histone tail) then associates weakly and transiently with the enzyme surface.[\[3\]](#)[\[6\]](#)[\[9\]](#) The target lysine residue protrudes into the active site.
- Acetyl Transfer: The acetyl group is directly transferred from acetyl-CoA to the lysine residue.
- Product Release: The acetylated protein product is released rapidly, followed by the slower release of the CoA product. The lack of a stable ternary complex (enzyme-acetyl-CoA-substrate) is a hallmark of this mechanism.[\[6\]](#)[\[9\]](#)

This mechanism implies that the interaction with acetyl-CoA is the dominant, rate-defining step, a feature that is critical for the inhibitory action of Lys-CoA.[\[8\]](#)

Core Inhibitory Mechanism of Lys-CoA

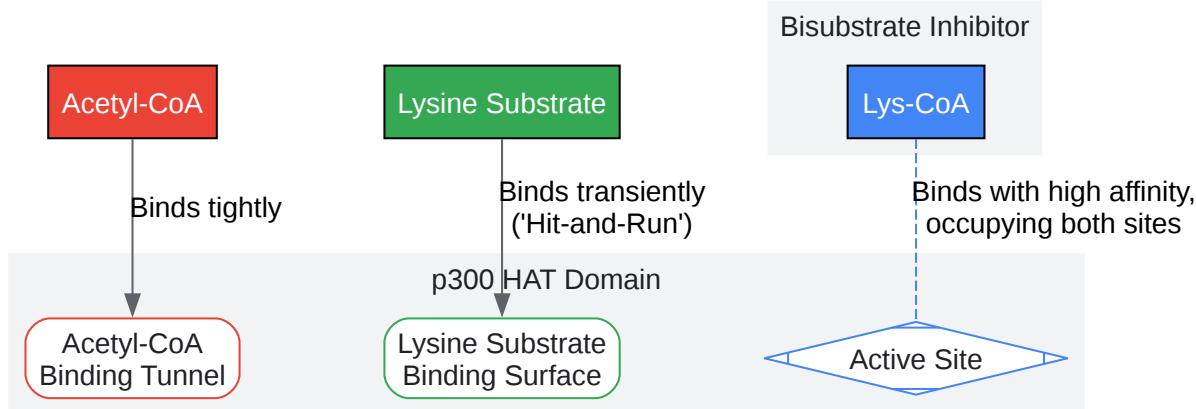
Lys-CoA is a rationally designed bisubstrate analog inhibitor.[\[8\]](#) It is a synthetic molecule that covalently links the features of both the acetyl-CoA cofactor and a lysine substrate.[\[8\]](#) This elegant design allows it to simultaneously engage the binding sites for both substrates within the p300 active site.

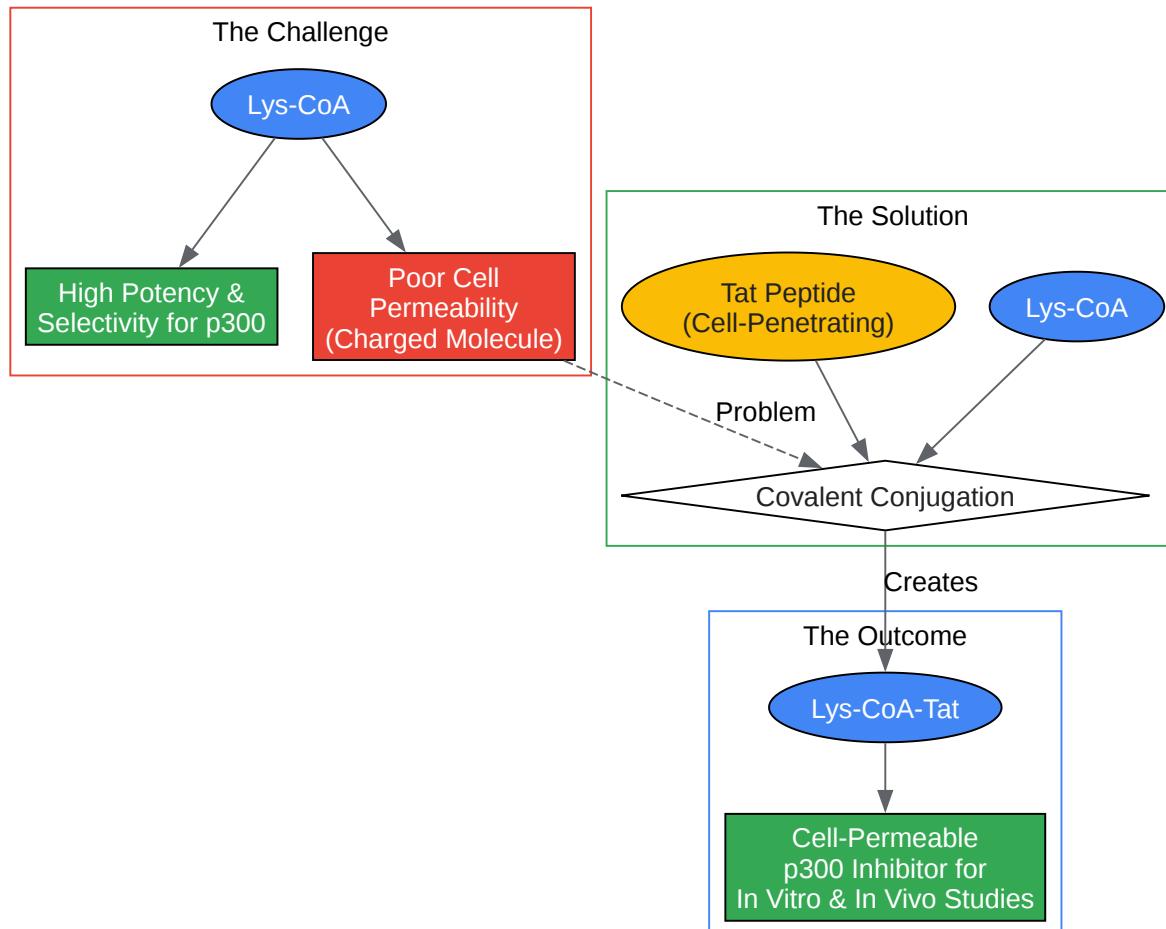
The mechanism of inhibition is as follows:

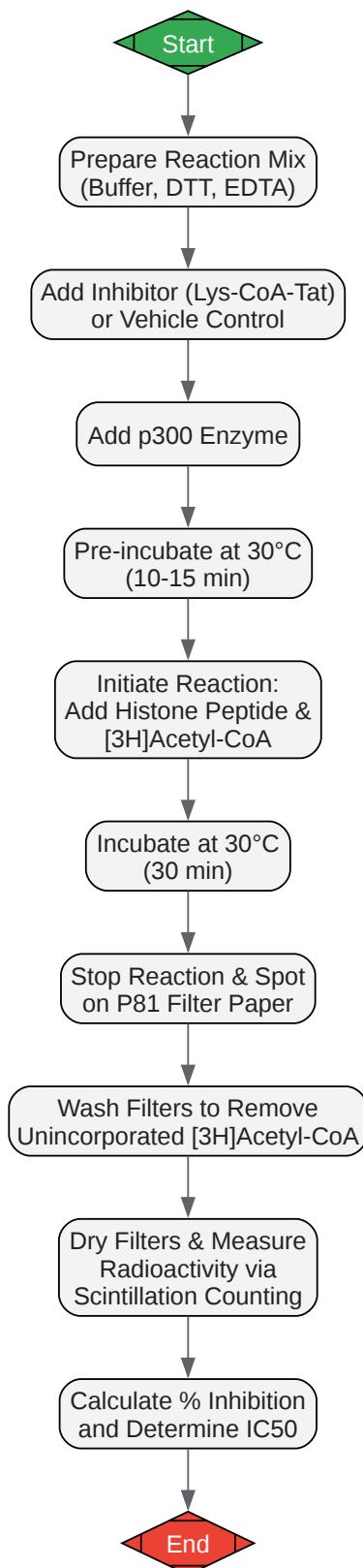
- Competitive Binding: Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA, binding in the same tunnel.[\[5\]](#)[\[8\]](#)

- High-Affinity Occupancy: By mimicking both substrates, it occupies the active site with an affinity significantly higher than either substrate alone, effectively locking the enzyme in an inactive state.[8]
- Slow, Tight-Binding Kinetics: The inhibition by Lys-CoA is characterized by slow, tight-binding kinetics, meaning it associates with the enzyme and dissociates very slowly, leading to potent and sustained inhibition.[3][8]

The specificity of Lys-CoA for p300/CBP over other HATs, such as PCAF, is a direct consequence of p300's Theorell-Chance mechanism.[8] Other HATs that rely more heavily on extensive interactions with the protein substrate for binding (ternary complex mechanism) are not as potently inhibited by the relatively simple Lys-CoA molecule.[8][10]





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